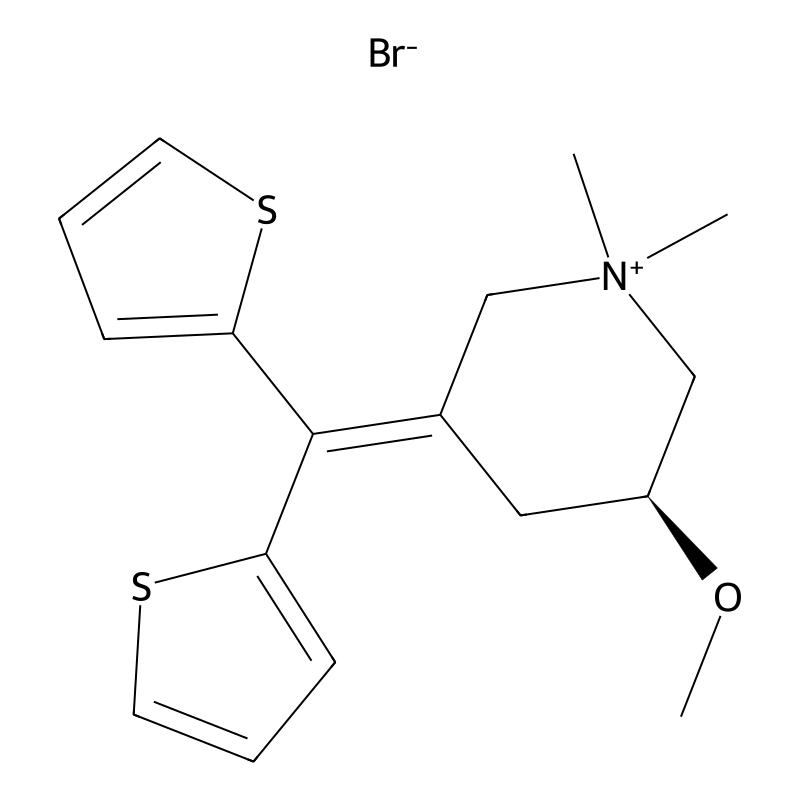Timepidium bromide, (S)-

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Timepidium bromide, also known as (S)-Timepidium bromide, is a synthetic quaternary ammonium compound classified as an anticholinergic agent. Its chemical formula is with a molecular weight of approximately 418.4 g/mol . This compound is primarily utilized for the symptomatic treatment of visceral spasms and pain associated with various gastrointestinal disorders, such as irritable bowel syndrome and other spastic conditions . Its structure includes a bromide ion, which contributes to its pharmacological properties, particularly its ability to block muscarinic acetylcholine receptors .
- Substitution Reactions: These reactions are common in quaternary ammonium compounds, where one group can be replaced by another.
- Hydrolysis: Timepidium bromide can hydrolyze under acidic or basic conditions, leading to the breakdown of the compound into various products .
Common reagents used in these reactions include acids and bases for hydrolysis, and organic solvents to facilitate substitution reactions. The major products formed from these reactions often include breakdown products of the piperidinium ring and thiophene derivatives .
The primary biological activity of Timepidium bromide lies in its role as an anticholinergic agent. By antagonizing muscarinic acetylcholine receptors in the gastrointestinal tract, it effectively reduces smooth muscle contractions and secretions, alleviating symptoms associated with gastrointestinal disorders . Studies indicate that Timepidium bromide has a favorable safety profile compared to other anticholinergic agents due to its quaternary structure, which limits its ability to cross the blood-brain barrier. This characteristic reduces central nervous system side effects typically associated with anticholinergics .
The synthesis of Timepidium bromide typically involves the reaction of appropriate precursors containing nitrogen and sulfur functionalities. A common synthetic route includes:
- Starting Materials: 3-(di-2-thienylmethylene)-5-methoxy-1,1-dimethylpiperidinium bromide.
- Reagents: Water is added to facilitate the formation of the monohydrate.
- Conditions: The reaction conditions must be carefully controlled to ensure high purity and yield .
Industrial production methods are optimized for larger-scale synthesis and involve steps like crystallization, filtration, and drying to obtain the final product in its monohydrate form .
Timepidium bromide is primarily used in clinical settings for treating functional gastrointestinal disorders. Its applications include:
- Pharmaceuticals: Employed as an antispasmodic agent in gastrointestinal treatments.
- Research: Utilized in studies involving muscarinic receptors and their physiological roles.
- Chemical Manufacturing: Acts as an intermediate in various chemical syntheses .
Research indicates that Timepidium bromide interacts with various drugs and biological systems. Its specific receptor affinity allows for targeted therapeutic effects while minimizing unwanted sedation or cognitive impairment often seen with other anticholinergics. Studies have shown that it interacts favorably with other medications used for similar indications, enhancing its therapeutic efficacy without significant adverse effects .
Timepidium bromide shares similarities with several other anticholinergic agents. Here are some comparable compounds:
| Compound Name | Structure Type | Primary Use | Unique Features |
|---|---|---|---|
| Hyoscine-N-butylbromide | Quaternary Ammonium | Gastrointestinal spasms | More sedative effects; crosses blood-brain barrier more easily |
| Atropine | Tertiary Amine | Bradycardia, ophthalmic applications | Can cross blood-brain barrier; broader range of effects |
| Ipratropium Bromide | Quaternary Ammonium | Asthma treatment | Primarily acts on respiratory system; less systemic absorption |
The uniqueness of Timepidium bromide lies in its peripheral action and reduced central nervous system side effects compared to other anticholinergics. Its specific receptor affinity allows it to provide targeted therapeutic effects while minimizing unwanted sedation or cognitive impairment .








